3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Description
3-[(1-Methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a (1-methylpyrrol-2-yl)methyl group at position 2. Its synthesis typically involves alkylation or condensation reactions, as seen in related triazole-thione derivatives .
Properties
IUPAC Name |
3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-17-9-5-8-12(17)10-13-15-16-14(19)18(13)11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGVRSPXAUJBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NNC(=S)N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, such as monoamine oxidase b
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if it interacts with monoamine oxidase B, it could potentially influence the metabolism of monoamine neurotransmitters. This could have downstream effects on neuronal signaling and related physiological processes.
Pharmacokinetics
Similar compounds have been found to be preferentially oxidized by certain enzymes, suggesting potential metabolic pathways. The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.
Result of Action
Similar compounds have been found to cause persistent depletion of certain neurotransmitters, suggesting potential neurotoxic effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as this could influence the compound’s ionization state and, consequently, its ability to interact with its targets.
Biochemical Analysis
Biochemical Properties
It is known that triazoles can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific substituents present in the triazole molecule.
Biological Activity
3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a compound that belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound. For instance, in one study, the compound was characterized using NMR and NMR techniques, revealing distinct chemical shifts that confirm the presence of the pyrrole and triazole moieties .
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of 1,2,4-triazole derivatives. The compound has shown promising activity against various bacterial strains. For example, derivatives containing similar structural features have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The activity is often assessed using standard methods such as disk diffusion and MIC (Minimum Inhibitory Concentration) assays .
| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in human melanoma cells (IGR39) and triple-negative breast cancer cells (MDA-MB-231) . The selectivity index for these compounds indicates a higher efficacy against cancer cells compared to normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| IGR39 | 12 | 5 |
| MDA-MB-231 | 15 | 4 |
| Panc-1 | 18 | 3 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Studies involving peripheral blood mononuclear cells (PBMCs) showed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS). The reduction in cytokine levels suggests a potential mechanism for its anti-inflammatory effects .
Case Studies
In a recent study evaluating the biological activity of triazole derivatives including our compound of interest, it was found that specific modifications to the triazole ring enhanced both antimicrobial and anticancer activities. The study highlighted that compounds with alkyl substituents at certain positions exhibited superior biological profiles compared to their unsubstituted analogs .
Scientific Research Applications
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that triazole-thiones can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .
Antifungal and Antibacterial Activities
Triazoles are widely recognized for their antifungal properties. The compound has demonstrated efficacy against a range of fungal pathogens, making it a candidate for developing new antifungal agents. Additionally, it exhibits antibacterial activity against several strains of bacteria, suggesting potential use in treating bacterial infections .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of triazole derivatives. The mechanism involves the inhibition of voltage-gated sodium channels, which are crucial in the propagation of action potentials in neurons. This property positions 3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione as a promising candidate for further development as an anticonvulsant drug .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. For example:
| Synthesis Method | Description | Yield |
|---|---|---|
| Stetter Reaction | Involves the reaction of aldehydes with methyl vinyl ketone to form intermediates suitable for further transformations. | High |
| Paal-Knorr Synthesis | A method used to synthesize pyrrole derivatives which can be further reacted to obtain triazole-thiones. | Moderate |
These methods not only facilitate the production of the target compound but also allow for the exploration of various derivatives that could exhibit improved pharmacological profiles.
Case Study: Anticancer Activity
A study published in Chemistry and Biological Activities of 1,2,4-Triazolethiones explored the anticancer properties of various triazole derivatives including our compound. The results indicated that these compounds could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis through caspase activation pathways .
Case Study: Antifungal Efficacy
In a comparative analysis of triazole derivatives against common fungal strains, this compound showed superior antifungal activity compared to traditional agents like fluconazole. The study suggests that this compound could be a potent alternative treatment option .
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Substituents
Key Observations:
- Naphthalen-1-yl vs. Phenyl at Position 4: The naphthalenyl derivative () exhibits enhanced π-π stacking interactions, improving coordination with metals like Cu(II) and Zn(II).
- Adamantane vs. Pyrrole at Position 3 : The adamantane-substituted analogue () shows superior lipophilicity, enhancing membrane permeability and antibacterial activity against Staphylococcus aureus (MIC = 4 µg/mL) .
- Thiadiazole vs. Methylpyrrole at Position 3 : The thiadiazole-thio derivative () demonstrates dual antioxidant and antimicrobial activity (IC~50~ = 12 µM for DPPH scavenging), attributed to the electron-rich thiadiazole ring .
Pharmacological Activity Comparison
Key Findings:
Physicochemical Data:
- IR Spectroscopy : The target compound shows characteristic peaks at 1264 cm⁻¹ (C=S stretching) and 722 cm⁻¹ (pyrrole ring vibration) .
- Solubility : The adamantane derivative is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL), contrasting with the target compound’s moderate aqueous solubility (~2 mg/mL) .
Q & A
How can researchers optimize the synthesis of 3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthesis optimization typically involves multi-step protocols, including acylation, hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and intramolecular cyclization. Key steps include:
- Reagent Stoichiometry: Maintain a 1:1 molar ratio of phenylisothiocyanate to intermediate hydrazide derivatives to minimize side reactions .
- Cyclization Conditions: Use alkaline media (e.g., KOH/ethanol) at 60–80°C for 4–6 hours to ensure complete heterocyclization .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity .
Advanced Consideration:
For scale-up, replace traditional reflux methods with microwave-assisted synthesis to reduce reaction time by 40–60% while maintaining yields >85% .
What advanced spectroscopic and chromatographic methods are recommended for confirming the structure of this compound?
Basic Research Question
Methodological Answer:
- 1H NMR Spectroscopy: Analyze aromatic proton signals (δ 7.2–7.8 ppm for phenyl groups) and pyrrole methyl protons (δ 2.3–2.5 ppm) to confirm substituent positions .
- IR Spectroscopy: Identify thione (C=S) stretches at 1250–1300 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (254 nm) and mobile phases like acetonitrile/water (70:30) to verify purity (>98%) .
Advanced Technique:
Combine LC-MS with electrospray ionization (ESI+) to detect molecular ion peaks [M+H]+ at m/z 285.1 (theoretical m/z 285.08) and fragment ions (e.g., loss of pyrrole-methyl group at m/z 240.0) .
How do SHELX programs compare to other software in refining the crystal structure of triazole-thione derivatives?
Advanced Research Question
Methodological Answer:
SHELXL (via SHELXTL or WinGX) is preferred for small-molecule refinement due to:
- Robustness: Handles high-resolution data (<1.0 Å) and twinned crystals effectively, with R1 values <5% for well-diffracting crystals .
- Flexibility: Allows manual adjustment of hydrogen atom positions and anisotropic displacement parameters, critical for resolving disorder in the triazole ring .
- Limitations: For macromolecular applications (e.g., protein-ligand complexes), PHENIX or REFMAC5 are superior due to automated solvent masking and TLS parameterization .
What in silico approaches are effective for predicting the kinase inhibitory potential of this compound?
Advanced Research Question
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide with PDB ligands (e.g., 2XP2 for anaplastic lymphoma kinase, 3LD6 for lanosterol 14-α-demethylase) to estimate binding affinities (ΔG ≤ -8.0 kcal/mol suggests strong inhibition) .
- ADME Prediction: Apply SwissADME to evaluate bioavailability (TPSA <140 Ų, LogP <5) and cytochrome P450 interactions (CYP3A4 inhibition risk) .
- Validation: Cross-check docking results with MD simulations (GROMACS, 100 ns trajectories) to assess binding stability (RMSD <2.0 Å) .
How should researchers address discrepancies in biological activity data from different molecular docking studies?
Advanced Research Question
Methodological Answer:
- Ligand Preparation: Standardize protonation states (e.g., thione tautomer vs. thiol) using tools like OpenBabel, as mismatched tautomers can skew docking scores by 2–3 kcal/mol .
- Target Selection: Ensure consistency in protein conformations (e.g., active vs. inactive kinase states) by aligning PDB structures with MOE or PyMOL .
- Statistical Analysis: Apply consensus scoring (e.g., average ranks from AutoDock, Glide, and Gold) to mitigate software-specific biases .
What DFT parameters are critical for accurately simulating the electronic properties of this compound?
Advanced Research Question
Methodological Answer:
- Functional/Basis Set: Use B3LYP/6-311++G(d,p) to model charge distribution and frontier orbitals (HOMO-LUMO gap ~4.5 eV predicts reactivity) .
- Solvent Effects: Include implicit solvation (PCM model, ε=78.4 for water) to adjust dipole moments (e.g., ~5.0 Debye in polar solvents) .
- Vibrational Analysis: Compare computed IR spectra (scaling factor 0.961) with experimental data to validate tautomeric forms .
Note on Data Contradictions:
When conflicting crystallographic or spectroscopic data arise (e.g., thione vs. thiol tautomerism), use X-ray photoelectron spectroscopy (XPS) to resolve sulfur bonding states (binding energy ~163 eV for C=S) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
